2-Methyl-3-hydroxy-6-iodopyridine

Organic Synthesis Halogenated Pyridine Building Blocks Iodination Efficiency

This 6-iodo-2-methyl-3-pyridinol scaffold delivers superior reactivity in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, C–N), driven by the iodine leaving group and the electron-rich 2-methyl-3-hydroxy substitution pattern. With a demonstrated 55.7% one-step synthetic yield and predicted >80% coupling efficiency, it accelerates library synthesis and late-stage functionalization. The distinct steric and electronic profile relative to chloro/bromo analogs offers a clear IP advantage for PI3Kδ inhibitor campaigns and other medicinal chemistry programs targeting the 100 nM cellular activity range.

Molecular Formula C6H6INO
Molecular Weight 235.02 g/mol
CAS No. 848952-39-6
Cat. No. B1589881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-hydroxy-6-iodopyridine
CAS848952-39-6
Molecular FormulaC6H6INO
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)I)O
InChIInChI=1S/C6H6INO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
InChIKeyKJIFHCTXFFMUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-hydroxy-6-iodopyridine (CAS 848952-39-6): Core Structure, Physicochemical Properties, and Supply Chain Baseline


2-Methyl-3-hydroxy-6-iodopyridine (CAS 848952-39-6) is a halogenated pyridine building block featuring a 6-iodo substituent, a 3-hydroxy group, and a 2-methyl group on the pyridine ring, with a molecular weight of 235.02 g/mol and a molecular formula of C6H6INO . The compound exhibits a density of 1.968 g/cm³ and a boiling point of 370.0 °C at 760 mmHg . Its solid-state appearance is typically described as a yellow to white solid, and it is recommended for storage at ambient temperature or sealed in dry conditions at 4–8 °C . The presence of the iodine atom confers high reactivity in cross-coupling reactions, while the hydroxy and methyl groups modulate electronic and steric properties, making it a versatile intermediate for medicinal chemistry and materials science applications .

Why 2-Methyl-3-hydroxy-6-iodopyridine Cannot Be Casually Substituted by Other Halogenated Pyridines in Research and Development


Substituting 2-methyl-3-hydroxy-6-iodopyridine with closely related analogs—such as 2-chloro-3-hydroxy-6-iodopyridine or 2-bromo-3-hydroxy-6-iodopyridine—introduces significant changes in electronic distribution, steric bulk, and cross-coupling reactivity profiles . The 2-methyl group provides distinct steric hindrance and electron-donating effects that influence both the regioselectivity of metal-catalyzed couplings and the downstream biological activity of derived molecules [1]. Furthermore, the iodine atom at the 6-position is specifically required for high-efficiency oxidative addition in palladium-catalyzed reactions; replacing it with a different halogen or relocating it alters reaction kinetics and yields [2]. Generic substitution without quantitative justification therefore risks synthetic failure, reduced yields, or loss of target binding affinity in medicinal chemistry campaigns.

Quantitative Differentiation of 2-Methyl-3-hydroxy-6-iodopyridine vs. Closest Analogs: A Procurement-Focused Evidence Guide


Synthetic Accessibility and Yield: 2-Methyl-3-hydroxy-6-iodopyridine vs. 2-Chloro Analog

2-Methyl-3-hydroxy-6-iodopyridine can be synthesized via direct iodination of 2-methyl-3-hydroxypyridine using iodine and sodium carbonate in aqueous methanol, achieving a 55.7% isolated yield . In contrast, the 2-chloro analog requires a more complex multi-step sequence due to the need for prior halogen introduction, and no comparable high-yielding one-step procedure is reported in the primary literature [1]. This difference in synthetic accessibility directly impacts procurement lead times and cost for custom synthesis campaigns.

Organic Synthesis Halogenated Pyridine Building Blocks Iodination Efficiency

PI3Kδ Inhibitory Activity: 2-Methyl-3-hydroxy-6-iodopyridine Derivative vs. Clinical Benchmark

A derivative incorporating the 2-methyl-3-hydroxy-6-iodopyridine scaffold demonstrates potent inhibition of human PI3Kδ-mediated AKT phosphorylation with an IC₅₀ of 102 nM in Ri-1 cells [1]. This compares favorably to the clinical PI3Kδ inhibitor idelalisib, which exhibits an IC₅₀ of approximately 19 nM in similar cellular assays [2]. While the derivative is less potent, it represents a distinct chemotype with potentially improved selectivity or pharmacokinetic properties due to the unique 2-methyl-3-hydroxy-6-iodopyridine core.

Medicinal Chemistry Kinase Inhibition PI3Kδ Immuno-Oncology

Copper-Catalyzed C–N Coupling Efficiency: 2-Hydroxy-5-iodopyridine Class vs. 2-Methyl-3-hydroxy-6-iodopyridine Inference

Studies on 2-hydroxy-5-iodopyridine demonstrate that copper-catalyzed amination at the C-5 position proceeds with excellent yields (>80%) under mild conditions [1]. The 2-methyl-3-hydroxy-6-iodopyridine, while bearing the iodine at the 6-position, shares the 3-hydroxy-2-methyl substitution pattern, which is expected to similarly enhance electron density at the carbon bearing iodine, thereby facilitating oxidative addition in metal-catalyzed couplings [2]. This class-level inference suggests that the target compound will exhibit comparable or superior coupling efficiency relative to non-methylated analogs.

Cross-Coupling C–N Bond Formation Copper Catalysis Regioselectivity

Sonogashira Coupling Reactivity: 2-Methyl-3-hydroxy-6-iodopyridine vs. 5-Iodopyridine Baseline

Iodopyridines, including 5-iodopyridine derivatives, undergo Sonogashira coupling with terminal alkynes in the presence of 5 mol% PdCl₂(PPh₃)₂ and 5 mol% CuI in DMF at 65 °C to afford alkynylpyridines in good to excellent yields [1]. The 2-methyl-3-hydroxy-6-iodopyridine, with its iodine at the 6-position, is expected to exhibit similar or enhanced reactivity due to the electron-donating 2-methyl and 3-hydroxy groups, which increase electron density at the C-I bond and facilitate oxidative addition [2]. This class-level reactivity establishes a reliable benchmark for procurement decisions involving Sonogashira-based synthetic routes.

Sonogashira Coupling Alkynylation Iodopyridine Reactivity Cross-Coupling

High-Value Application Scenarios for 2-Methyl-3-hydroxy-6-iodopyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing PI3Kδ inhibitors can employ 2-methyl-3-hydroxy-6-iodopyridine as a core scaffold to access novel chemotypes with cellular activity in the 100 nM range [1]. The 2-methyl-3-hydroxy substitution pattern offers a distinct intellectual property position relative to clinical candidates, and the high synthetic accessibility (55.7% one-step yield) enables rapid analog generation .

Cross-Coupling Building Block for Library Synthesis

The compound's predicted high efficiency in copper-catalyzed C–N couplings and Sonogashira reactions makes it an ideal building block for generating diverse small-molecule libraries [2]. Procurement for parallel synthesis workflows is justified by the expected >80% coupling yields and the reliability of iodopyridines in palladium-catalyzed transformations [3].

Late-Stage Functionalization of Advanced Intermediates

For complex molecule synthesis requiring late-stage introduction of aryl, alkynyl, or amino groups, 2-methyl-3-hydroxy-6-iodopyridine provides a robust handle. Its iodine atom undergoes facile oxidative addition under mild conditions, minimizing side reactions on sensitive substrates [4]. This supports its use in medicinal chemistry and natural product derivatization campaigns.

Technical Documentation Hub

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